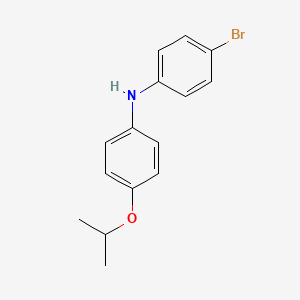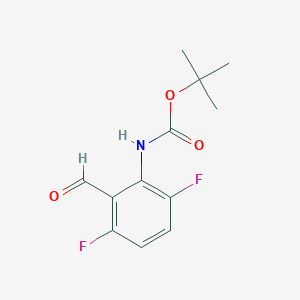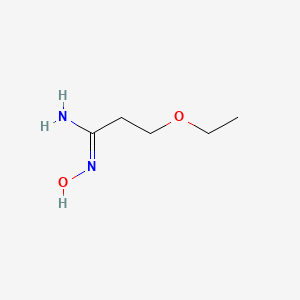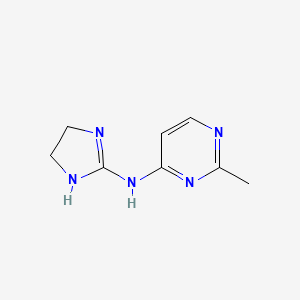![molecular formula C44H36Cl2F6N2O6 B13102184 8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol CAS No. 7355-32-0](/img/structure/B13102184.png)
8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol typically involves multi-step organic reactions. The key steps may include:
Formation of the imino group: This can be achieved through the condensation reaction between an amine and an aldehyde or ketone.
Introduction of chloro and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the binaphthalene core: This step may involve coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino groups can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of imino groups would yield amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of advanced materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which 8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
8,8’-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol: can be compared with other binaphthalene derivatives or compounds containing similar functional groups.
Propiedades
Número CAS |
7355-32-0 |
|---|---|
Fórmula molecular |
C44H36Cl2F6N2O6 |
Peso molecular |
873.7 g/mol |
Nombre IUPAC |
8-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-2-[8-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H36Cl2F6N2O6/c1-17(2)31-23-11-19(5)33(39(57)35(23)25(37(55)41(31)59)15-53-29-13-21(43(47,48)49)7-9-27(29)45)34-20(6)12-24-32(18(3)4)42(60)38(56)26(36(24)40(34)58)16-54-30-14-22(44(50,51)52)8-10-28(30)46/h7-18,55-60H,1-6H3 |
Clave InChI |
SNDGVCAYHRJYIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=C(C=CC(=C6)C(F)(F)F)Cl)O)O)C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)
![6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13102178.png)
